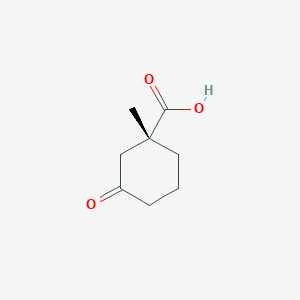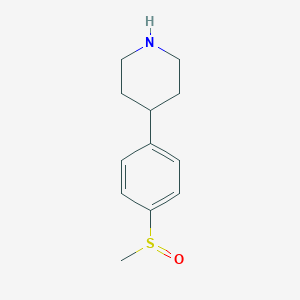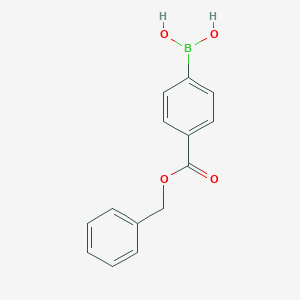
(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione
Descripción general
Descripción
(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione, also known as HIBD, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of the well-known drug thalidomide, which was originally developed as a sedative but was later found to have teratogenic effects on developing fetuses. However, HIBD does not share these negative effects and has shown promise in various research fields.
Aplicaciones Científicas De Investigación
Synthesis of Antibacterial Agents : A synthetic method for preparing high enantiopure derivatives of isoindoline-1,3-dione has been developed, useful for creating antibacterial agents containing 2-oxazolidinone (Rajesh et al., 2011).
Tyrosinase Inhibition and Antioxidant Properties : Certain isoindoline-1,3-dione derivatives exhibit significant tyrosinase inhibitory activity and antioxidant properties, potentially useful in cosmetic and therapeutic applications (Then et al., 2018).
Synthesis of Spiro Derivatives : Isoindoline-1,3-dione derivatives have been used in the synthesis of spiro[pyran-4,4'-quinoline]-2',3'-dione derivatives, showing potential in organic synthesis and drug development (Reddy et al., 2015).
Green Catalytic System for Synthesis : The Water Extract of Onion Peel Ash method provides a greener catalytic system for synthesizing isoindoline-1,3-dione derivatives, which are important in various applications like material science and medicine (Journal et al., 2019).
Antimicrobial Activities and Computational Studies : The compound "2-(3-(4-phenylpiperazin-1-yl)propyl)isoindoline-1,3-dione" has been investigated for its antimicrobial activities, showing potential in the development of new antimicrobial agents (Ghabbour & Qabeel, 2016).
Optoelectronic Applications : Novel acridin-isoindoline-1,3-dione derivatives have been synthesized for their photophysical and thermal properties, indicating potential in optoelectronic applications (Mane et al., 2019).
Corrosion Inhibition : Isoindoline-1,3-dione derivatives have been evaluated as corrosion inhibitors for mild steel, demonstrating their potential in industrial applications (Chadli et al., 2017).
Propiedades
IUPAC Name |
2-[(2R)-1-hydroxybut-3-en-2-yl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-8(7-14)13-11(15)9-5-3-4-6-10(9)12(13)16/h2-6,8,14H,1,7H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWARCKJYBAUGMZ-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CO)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](CO)N1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370356 | |
| Record name | ST50825673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(1-Hydroxybut-3-en-2-yl)isoindoline-1,3-dione | |
CAS RN |
174810-06-1 | |
| Record name | ST50825673 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Hydroxy-5H-cyclopenta[c]pyridine-7(6H)-one](/img/structure/B63617.png)











